Tuberostemonine

Antitussive Oral Bioavailability Pharmacokinetics

Tuberostemonine is a peripheral-specific antitussive alkaloid with route-independent oral efficacy, avoiding central respiratory depression. Its oral bioavailability profile is distinct from structurally related stereoisomers, making it a critical tool for reproducible structure-activity relationship (SAR) studies and for developing non-sedating cough suppressants.

Molecular Formula C22H33NO4
Molecular Weight 375.5 g/mol
CAS No. 6879-01-2
Cat. No. B192615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTuberostemonine
CAS6879-01-2
Synonymstubero-stemonine
tuberostemonine
Molecular FormulaC22H33NO4
Molecular Weight375.5 g/mol
Structural Identifiers
SMILESCCC1C2CCCCN3C2C(CC3C4CC(C(=O)O4)C)C5C1OC(=O)C5C
InChIInChI=1S/C22H33NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h11-20H,4-10H2,1-3H3/t11-,12-,13+,14+,15+,16-,17-,18+,19+,20-/m0/s1
InChIKeyGYOGHROCTSEKDY-JJDZUBOLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tuberostemonine (CAS 6879-01-2): A Peripheral-Acting Antitussive Alkaloid for Differentiated Respiratory Research Applications


Tuberostemonine (CAS 6879-01-2), also known as tuberstemonine or stenine, is a pentacyclic Stemona alkaloid (C22H33NO4, MW 375.50) isolated primarily from the roots of Stemona tuberosa and Stemona sessilifolia [1]. It belongs to the tuberostemonine-type structural subclass of Stemona alkaloids, distinguished from stemoninine-type and croomine-type alkaloids by distinct skeletal architecture and stereochemistry [2]. The compound exhibits a peripheral mechanism of antitussive action, validated through electrical stimulation of the superior laryngeal nerve in guinea pig models, and demonstrates oral bioavailability with equivalent efficacy via oral and intraperitoneal routes—a property not uniformly shared by structural congeners such as neotuberostemonine and tuberostemonine H [3].

Why Tuberostemonine Cannot Be Interchanged with Neotuberostemonine or Stemoninine: Structural and Pharmacological Differentiation


Despite sharing a common botanical origin and overlapping biological activity profiles, Stemona alkaloids exhibit functionally consequential divergence in antitussive potency, oral bioavailability, and site of action. Within S. tuberosa, alkaloid accumulation tends toward either tuberostemonine-dominant or stemoninine-dominant chemotypes, and chemical heterogeneity across geographic provenances yields variable alkaloid ratios [1]. Head-to-head pharmacological evaluation in guinea pig cough models demonstrates that tuberostemonine shows significantly weaker antitussive potency compared to neotuberostemonine and stemoninine at equivalent doses (25 and 50 mg/kg, intragastric), yet maintains the favorable peripheral-site specificity shared with these congeners while avoiding the central respiratory depression associated with croomine [2]. Furthermore, stereoisomeric variation within the tuberostemonine-type series produces marked differences in oral efficacy: tuberostemonine maintains equivalent potency across oral and intraperitoneal routes, whereas neotuberostemonine shows significantly reduced oral activity and tuberostemonine H lacks oral activity entirely [3]. These pharmacodynamic and pharmacokinetic distinctions render generic substitution scientifically unsound and procurement decisions consequential for reproducible experimental outcomes.

Quantitative Comparative Evidence: Tuberostemonine vs. Closest Analogs Across Key Selection Dimensions


Oral Bioequivalence Advantage: Tuberostemonine vs. Neotuberostemonine and Tuberostemonine H in Guinea Pig Cough Model

In a direct stereoisomeric comparison of four tuberostemonine-type alkaloids, tuberostemonine (alkaloid 2) exhibited equivalent antitussive potency via oral and intraperitoneal (i.p.) dosing routes, in contrast to neotuberostemonine (alkaloid 1), which demonstrated significantly lower oral activity relative to i.p. administration, and tuberostemonine H (alkaloid 3), which showed no oral activity whatsoever [1]. Caco-2 monolayer permeability studies confirmed that all four alkaloids exhibited reasonable intestinal absorption, indicating that the differential oral efficacy stems from post-absorptive factors rather than permeability limitations [1].

Antitussive Oral Bioavailability Pharmacokinetics

Peripheral-Specific Antitussive Action: Tuberostemonine vs. Croomine in Guinea Pig Cough Reflex Pathway Localization

Electrical stimulation of the superior laryngeal nerve in guinea pigs at 100 mg/kg (i.p.) revealed that tuberostemonine acts on the peripheral cough reflex pathway, distinguishing it from croomine, which acts on the central pathway and induces measurable respiratory depression [1]. This site-specific differentiation was further corroborated by patch-clamp studies on primary cultured nodose ganglion cells, where tuberostemonine at 0.5 mM significantly decreased the change amplitude of membrane potential induced by 1.0 mM citric acid, confirming peripheral afferent signal inhibition [1]. Neotuberostemonine and stemoninine share the peripheral pathway with tuberostemonine, while croomine alone acts centrally and produces respiratory depression [2].

Antitussive Cough Reflex Peripheral Nervous System

Weaker Antitussive Potency as a Differentiating Factor: Tuberostemonine vs. Neotuberostemonine, Stemoninine, and Croomine

In a head-to-head evaluation of the four major Stemona alkaloids, tuberostemonine demonstrated much weaker antitussive potency compared to croomine, neotuberostemonine, and stemoninine at equivalent doses (25 and 50 mg/kg, intragastric) in the citric acid aerosol-induced guinea pig cough model [1]. The study explicitly notes that except for the lower potency of tuberostemonine, the antitussive effects of croomine and stemoninine showed similar or even stronger potency than neotuberostemonine at both 25 and 50 mg/kg [1]. This quantitative potency gradient is consistent across multiple independent studies, including Xu et al. (2010) confirming that croomine, neotuberostemonine, and stemoninine exhibit similar antitussive potency while tuberostemonine is substantially weaker [2].

Antitussive Dose-Response Pharmacodynamic Potency

Insect Repellency Without Contact Toxicity: Tuberostemonine vs. Stemofoline-Type Alkaloids in Spodoptera littoralis Bioassays

In chronic feeding bioassays and leaf disk choice tests against Spodoptera littoralis larvae, tuberostemonine—identified as the dominant alkaloid in S. tuberosa roots—exhibited outstanding repellency but no toxic effects, contrasting sharply with stemofoline and didehydrostemofoline (pyrrolo[1,2-a]azepine-type alkaloids from S. collinsae), which demonstrated high contact toxicity exceeding that of commercial Pyrethrum extract [1]. Tuberostemonine also showed no toxicity in neonate larvae at 100 µg/larva with 100% survival after hemolymph treatment, though it did demonstrate growth inhibition with an LC50 of 500.0 ppm after 5 days . This functional divergence—repellency without acute toxicity versus potent insecticidal contact toxicity—reflects fundamental differences between the pentacyclic tuberostemonine-type scaffold and the pyrrolo[1,2-a]azepine scaffold of stemofoline-type alkaloids.

Biopesticide Insect Repellent Natural Product

Marginal Antiplasmodial Activity: Tuberostemonine vs. Rocaglamid, Aglafoline, and Artemisinin in Plasmodium falciparum Assays

In an in vitro evaluation of plant-derived compounds against fresh P. falciparum isolates from patients in northwestern Thailand (2008), tuberostemonine exhibited only marginal antiplasmodial activity, characterized by IC50 > 350 nM and IC99 > 180 μM with relatively shallow dose-response slopes (S > 14.38) [1]. This contrasts markedly with rocaglamid (IC50 = 60.95 nM, IC90 = 854.41 nM, IC99 = 7351.49 nM) and aglafoline (IC50 = 53.49 nM, IC90 = 864.55 nM, IC99 = 8354.20 nM), which showed activity moderately higher than quinine though significantly below artemisinin [1]. In a separate target-based assay against Plasmodium falciparum ferredoxin-NADP+ reductase (PfFNR), tuberstemonine at 100 ppm exhibited only 11.5% inhibition of NADPH-dependent catalytic activity, compared to 33.9% for croomine and 0.7% for epi-croomine [2].

Antimalarial Plasmodium falciparum Parasite

Pulmonary Anti-Fibrotic Efficacy: Tuberostemonine vs. Pirfenidone in Bleomycin-Induced Murine Model

In a bleomycin-induced pulmonary fibrosis mouse model, tuberostemonine demonstrated anti-fibrotic efficacy comparable to pirfenidone, an FDA-approved clinical medication for pulmonary fibrosis . Specifically, tuberostemonine treatment improved respiratory function by over 50% in the animal model and significantly decreased hydroxyproline content, lung inflammation, and collagen deposition [1]. In vitro, tuberostemonine exhibited an IC50 of 1.9 mM against TGF-β1 (10 μg/L)-stimulated human fetal lung fibroblast proliferation, with greater than 50% reduction in hydroxyproline, fibronectin, collagen type I, collagen type III, and α-SMA secretion levels [1]. Mechanistically, tuberostemonine suppressed the TGF-β/Smad signaling pathway in both lung tissue and HFL cells [1]. Note: This evidence derives from a 2024 study lacking direct quantitative side-by-side pirfenidone comparator data within the same publication; the pirfenidone comparison is reported descriptively rather than as parallel experimental data.

Pulmonary Fibrosis Anti-Fibrotic Respiratory Function

Tuberostemonine (CAS 6879-01-2): Optimal Research Application Scenarios Based on Quantitative Comparative Evidence


Oral Bioavailability Studies in Antitussive Drug Development

Tuberostemonine is the optimal tuberostemonine-type alkaloid for oral antitussive studies due to its demonstrated route-independent efficacy—equivalent potency via oral and intraperitoneal administration [1]. This eliminates the confounding oral bioavailability reduction seen with neotuberostemonine and the complete lack of oral activity with tuberostemonine H [1]. Researchers investigating oral antitussive agents should prioritize tuberostemonine over its stereoisomers to ensure consistent dose-response relationships and reproducible pharmacokinetic-pharmacodynamic correlations. Caco-2 permeability data confirm reasonable intestinal absorption across all four stereoisomers, indicating that the differential oral efficacy arises from post-absorptive factors rather than permeability barriers, making tuberostemonine a cleaner tool compound for investigating structure-oral-activity relationships in the Stemona alkaloid class [1].

Peripheral Cough Reflex Pathway Investigation (Non-Sedating Antitussive Research)

For studies examining peripheral versus central mechanisms of cough suppression, tuberostemonine serves as a validated peripheral-specific probe alongside neotuberostemonine and stemoninine, with croomine functioning as the central-acting comparator control [1]. The peripheral mechanism has been definitively established via electrical stimulation of the superior laryngeal nerve (100 mg/kg i.p. in guinea pigs) and corroborated by patch-clamp studies on nodose ganglion cells showing decreased membrane potential change amplitude at 0.5 mM tuberostemonine [1]. This site-specific profile is critical for developing non-sedating antitussive agents that avoid the central respiratory depression associated with croomine and codeine-class drugs. Procurement of tuberostemonine for cough research is scientifically justified specifically when peripheral mechanism elucidation or non-sedating antitussive development is the primary objective [2].

Structure-Activity Relationship Studies in Pentacyclic Stemona Alkaloids

Tuberostemonine's distinct position in the antitussive potency hierarchy—demonstrating much weaker activity than neotuberostemonine, stemoninine, and croomine at equivalent doses (25 and 50 mg/kg i.g.) [1]—makes it an essential comparator for structure-activity relationship investigations. The stereochemical differences between tuberostemonine (alkaloid 2) and its more potent congeners provide a defined molecular system for probing the structural determinants of antitussive efficacy within the pentacyclic Stemona scaffold. Additionally, the species-specific accumulation patterns in Stemona tuberosa, where populations tend toward either tuberostemonine-dominant or stemoninine-dominant chemotypes [2], underscore its value for botanical authentication and chemotaxonomic studies requiring pure reference standards for each major alkaloid type.

Non-Toxic Biopesticide and Insect Repellent Formulation Development

For agricultural applications requiring insect deterrence without acute toxicity, tuberostemonine offers a uniquely differentiated profile among Stemona alkaloids. Unlike the highly toxic stemofoline-type pyrrolo[1,2-a]azepine alkaloids (contact toxicity exceeding commercial Pyrethrum extract), tuberostemonine exhibits outstanding repellency but no toxic effects in Spodoptera littoralis bioassays [1]. This functional divergence—corroborated by 100% larval survival at 100 µg/larva hemolymph treatment and growth inhibition only at higher concentrations (LC50 = 500.0 ppm after 5 days) [2]—positions tuberostemonine as a lead compound for integrated pest management strategies where non-toxic repellency is preferred over broad-spectrum insecticidal activity. Industrial procurement for biopesticide R&D should prioritize tuberostemonine when the target product profile specifies repellent rather than insecticidal activity.

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